Cas no 86456-12-4 (2-(3-Chlorophenoxy)-5-methoxybenzoic acid)

2-(3-Chlorophenoxy)-5-methoxybenzoic acid is a synthetic benzoic acid derivative characterized by its chlorophenoxy and methoxy substituents, which contribute to its distinct chemical properties. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its structural features enable applications as an intermediate in the development of bioactive molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorophenoxy) groups enhances its reactivity, making it valuable for constructing complex molecular frameworks. Its stability under standard laboratory conditions and well-defined purity profile ensure reliable performance in synthetic workflows. Researchers favor this compound for its versatility in modifying aromatic systems and its potential role in medicinal chemistry studies.
2-(3-Chlorophenoxy)-5-methoxybenzoic acid structure
86456-12-4 structure
Product Name:2-(3-Chlorophenoxy)-5-methoxybenzoic acid
CAS No:86456-12-4
MF:C14H11ClO4
MW:278.687743425369
CID:1032582
PubChem ID:13504769
Update Time:2025-06-27

2-(3-Chlorophenoxy)-5-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chlorophenoxy)-5-methoxybenzoic acid
    • SCHEMBL11000039
    • DTXSID30542483
    • 86456-12-4
    • 2-(3-Chlorophenoxy)-5-methoxybenzoicacid
    • 2-(3-CHLOROPHENOXY)-5-METHOXY-BENZOIC ACID
    • Inchi: 1S/C14H11ClO4/c1-18-10-5-6-13(12(8-10)14(16)17)19-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,16,17)
    • InChI Key: AZJRYKURJOTBCS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)OC1C=CC(=CC=1C(=O)O)OC

Computed Properties

  • Exact Mass: 278.0345865g/mol
  • Monoisotopic Mass: 278.0345865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.8Ų

2-(3-Chlorophenoxy)-5-methoxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019093384-1g
2-(3-Chlorophenoxy)-5-methoxybenzoic acid
86456-12-4 95%
1g
$621.72 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744443-1g
2-(3-Chlorophenoxy)-5-methoxybenzoic acid
86456-12-4 98%
1g
¥6793.00 2024-04-28

Additional information on 2-(3-Chlorophenoxy)-5-methoxybenzoic acid

2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid: A Comprehensive Overview of its Chemical Properties, Synthesis, and Biological Applications

2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid, with the CAS No. 86456-12-4, is a multifunctional organic compound that has garnered significant attention in the field of biomedical research. Its unique molecular structure, characterized by the presence of a chlorophenoxy group and a methoxybenzoic acid moiety, provides a versatile scaffold for exploring its potential applications in drug development, chemical synthesis, and biological activity. Recent studies have highlighted its role in modulating intracellular signaling pathways, making it a promising candidate for targeted therapeutic interventions. This article delves into the chemical properties, synthetic methodologies, and biological significance of this compound, while also integrating recent advancements in its research applications.

The 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid molecule is a substituted aromatic carboxylic acid with a molecular formula of C14H10ClO4. Its structural features include a benzoic acid ring functionalized with a methoxy group at the 5-position and a chlorophenoxy substituent at the 2-position. The chlorophenoxy group, which is a derivative of 3-chlorophenol, contributes to the molecule’s hydrophobicity and potential interactions with biological targets. The methoxy group, on the other hand, enhances the molecule’s solubility and may influence its bioavailability. These structural elements collectively determine the compound’s chemical reactivity, solubility profile, and biological activity, which are critical factors in its application as a pharmaceutical lead compound.

Recent advances in chemical synthesis have enabled the efficient production of 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid through multistep organic reactions. One of the most widely adopted methods involves the electrophilic substitution of 3-chlorophenol with methoxybenzoic acid derivatives, followed by esterification to yield the final product. Researchers have also explored green chemistry approaches to minimize environmental impact, such as using catalytic hydrogenation and solvent-free conditions to enhance sustainability in synthesis. These advancements not only improve the yield and purity of the compound but also align with the growing emphasis on eco-friendly practices in the pharmaceutical industry.

Biological studies on 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid have revealed its potential to modulate key signaling pathways involved in cellular regulation and disease progression. For instance, in vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokine production by targeting the NF-κB pathway, a critical mediator of inflammatory responses. Additionally, its antioxidant properties have been investigated in the context of oxidative stress-related diseases, where it has shown the capacity to neutralize free radicals and protect cellular components from damage. These findings underscore its potential as a therapeutic agent in conditions such as chronic inflammation and neurodegenerative disorders.

Recent research has further expanded the understanding of 2-(3-Chlorophenoy)-5-Methoxybenzoic Acid’s biological applications. A 2023 study published in *Journal of Medicinal Chemistry* reported its antimicrobial activity against multidrug-resistant bacterial strains, suggesting its potential as a novel antibiotic candidate. The compound’s ability to disrupt biofilm formation and inhibit bacterial enzymes such as DNA gyrase has been highlighted as a significant contribution to antimicrobial resistance research. These findings are particularly relevant in the context of the global antibiotic crisis, where new strategies for combating resistant pathogens are urgently needed.

In vivo studies have also provided insights into the pharmacokinetic and pharmacodynamic behavior of 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid. Animal models have shown that the compound exhibits good oral bioavailability and a long half-life, which are essential for its use as a prodrug or drug delivery system. Furthermore, its selective toxicity profile, with minimal adverse effects on non-target organs, has been observed in preclinical trials, making it a favorable candidate for clinical development. These properties are critical for translating its in vitro and in vivo findings into therapeutic applications.

2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid has also been explored for its potential in nanotechnology and drug delivery systems. Researchers have utilized its hydrophobic and hydrophilic properties to design nanoparticle-based formulations that enhance its targeted delivery to specific cellular compartments. For example, liposomal encapsulation of the compound has been shown to improve its solubility and cellular uptake, while also reducing systemic toxicity. These nanotechnology applications open new avenues for optimizing its therapeutic efficacy and safety profile.

The synthetic versatility of 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid has also made it a valuable building block for the development of derivatives with enhanced biological activities. By introducing functional groups such as amino or hydroxyl moieties, chemists have been able to modify its receptor binding affinity and metabolic stability. These derivative studies are crucial for tailoring the compound to specific pathological conditions and targeted therapies, thereby expanding its clinical utility.

Environmental impact and sustainability have become increasingly important considerations in the development and production of 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid. Efforts to reduce waste and minimize energy consumption during its synthesis have led to the adoption of green chemistry practices. For instance, the use of biodegradable solvents and catalytic processes has been shown to reduce the ecological footprint of its production. These eco-friendly strategies are essential for ensuring the long-term viability of the compound as a pharmaceutical agent and research tool.

In conclusion, 2-(3-Chlorophenoxy)-5-Methoxybenzoic Acid represents a promising compound with diverse biomedical applications. Its unique chemical structure and synthetic flexibility have enabled extensive research into its biological activities, pharmacokinetic properties, and environmental impact. As recent studies continue to uncover its potential in drug development, antimicrobial research, and nanotechnology, this compound is poised to play a significant role in addressing global health challenges. Further clinical investigations and innovative applications are likely to expand its therapeutic relevance in the coming years.

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